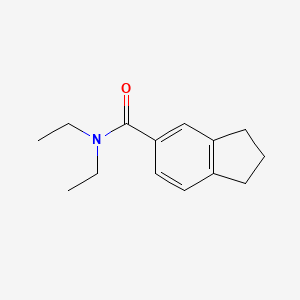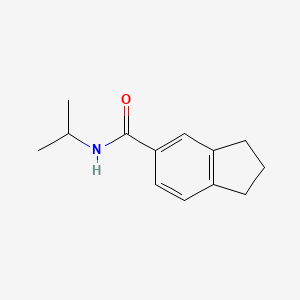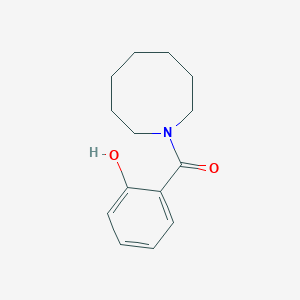
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide, also known as DECA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DECA is a cyclic amide that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects.
Wirkmechanismus
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide's mechanism of action involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine has been linked to improvements in cognitive function and memory. N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the neurotransmitter serotonin.
Biochemical and Physiological Effects:
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase acetylcholine levels, which has been linked to improvements in cognitive function and memory. N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to modulate the activity of the neurotransmitter serotonin, which may be responsible for its anxiolytic and antidepressant effects. Additionally, N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. It has also been shown to have several biochemical and physiological effects, making it a potentially useful tool for research. However, N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has some limitations. It has a relatively short half-life and may require multiple doses to achieve therapeutic effects. Additionally, its effects may be dose-dependent, which may complicate experimental design.
Zukünftige Richtungen
There are several future directions for N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide research. One potential area of research is the development of N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide's potential as a treatment for anxiety and depression warrants further investigation. Finally, the development of new methods for the synthesis of N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide may provide new opportunities for research.
Synthesemethoden
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has been synthesized through various methods, including the reduction of indanone with sodium borohydride and the reaction of indanone with ethylamine. The most common method of synthesis involves the reaction of indanone with diethylamine in the presence of acetic acid. This method yields N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide in high purity and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has been of interest to the scientific community due to its potential applications in research. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which has been linked to improvements in cognitive function and memory. N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Eigenschaften
IUPAC Name |
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-15(4-2)14(16)13-9-8-11-6-5-7-12(11)10-13/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIZSHYAZVTJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)


![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)
